5-Bromo-alpha-(4-fluorophenyl)-2-benzofuranmethanol
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Overview
Description
5-Bromo-alpha-(4-fluorophenyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-alpha-(4-fluorophenyl)-2-benzofuranmethanol typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Methanol Addition: The attachment of a methanol group to the benzofuran ring.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted benzofurans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-alpha-(4-fluorophenyl)-2-benzofuranmethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-benzofuranmethanol: Lacks the fluorine atom on the phenyl ring.
4-Fluoro-2-benzofuranmethanol: Lacks the bromine atom on the benzofuran ring.
2-Benzofuranmethanol: Lacks both the bromine and fluorine atoms.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-alpha-(4-fluorophenyl)-2-benzofuranmethanol may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
CAS No. |
117238-57-0 |
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Molecular Formula |
C15H10BrFO2 |
Molecular Weight |
321.14 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C15H10BrFO2/c16-11-3-6-13-10(7-11)8-14(19-13)15(18)9-1-4-12(17)5-2-9/h1-8,15,18H |
InChI Key |
JYBPMXZSWISASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=C(O2)C=CC(=C3)Br)O)F |
Origin of Product |
United States |
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